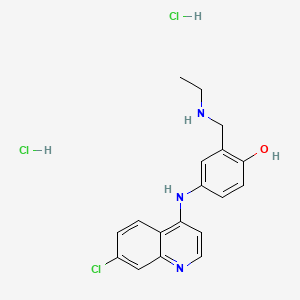
10-Methylundecanol-d7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-Methylundecanol-d7 is a deuterated analog of 10-Methylundecanol, with the molecular formula C12H19D7O and a molecular weight of 193.38 . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling which allows for detailed studies of metabolic pathways and reaction mechanisms.
Vorbereitungsmethoden
The synthesis of 10-Methylundecanol-d7 typically involves the deuteration of 10-Methylundecanol. This process can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. Industrial production methods often involve the hydrogenation of deuterated intermediates under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Analyse Chemischer Reaktionen
10-Methylundecanol-d7 undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alkanes .
Wissenschaftliche Forschungsanwendungen
10-Methylundecanol-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Metabolic Research: It allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Clinical Diagnostics: Employed in imaging, diagnosis, and newborn screening.
Organic Chemistry: Utilized as a chemical reference for identification, qualitative, and quantitative analysis.
Wirkmechanismus
The mechanism of action of 10-Methylundecanol-d7 involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms in the compound allow for the tracking of its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
10-Methylundecanol-d7 can be compared with other similar compounds such as:
Eigenschaften
CAS-Nummer |
1794760-17-0 |
|---|---|
Molekularformel |
C12H26O |
Molekulargewicht |
193.382 |
IUPAC-Name |
10,11,11,11-tetradeuterio-10-(trideuteriomethyl)undecan-1-ol |
InChI |
InChI=1S/C12H26O/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12-13H,3-11H2,1-2H3/i1D3,2D3,12D |
InChI-Schlüssel |
NQDZCRSUOVPTII-QLWPOVNFSA-N |
SMILES |
CC(C)CCCCCCCCCO |
Synonyme |
10-Methyl-1-undecanol-d7; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


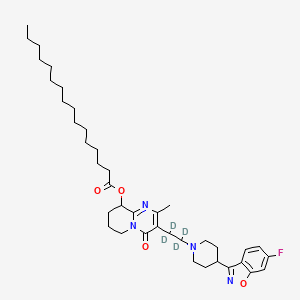
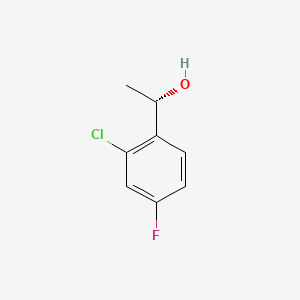
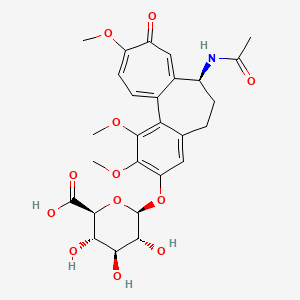
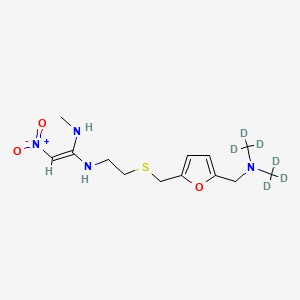


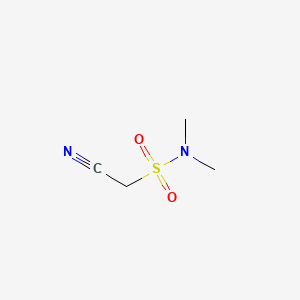
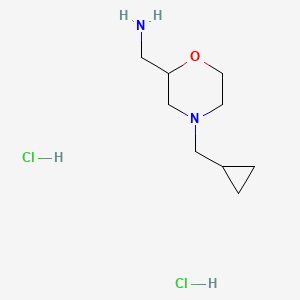
![(3R)-2-Azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B586284.png)


